molecular formula C19H11NO4 B2626059 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate CAS No. 38863-02-4

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate

Cat. No.: B2626059
CAS No.: 38863-02-4
M. Wt: 317.3
InChI Key: QONFYXBWZXAGKU-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The compound consists of a fused polycyclic system derived from benzo[de]isoquinoline, a naphthalene derivative fused with a pyridine-like ring. The 1,3-dioxo groups at positions 1 and 3 introduce two ketone functionalities, while the 2-position is substituted with a benzoate ester group. This configuration imparts planar rigidity to the naphthalimide core while allowing rotational flexibility at the ester linkage.

Table 1: Molecular Identity
Property Value
IUPAC Name 2-(Benzoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C$${19}$$H$${11}$$NO$$_{5}$$
Molecular Weight 333.30 g/mol
CAS Registry Number 135980-47-1*

*Note: The CAS number corresponds to a closely related analogue with a carboxylic acid substituent.

The IUPAC name is constructed by identifying the parent heterocycle (benzo[de]isoquinoline-1,3-dione) and specifying the ester substituent at position 2. The numbering begins at the nitrogen atom of the isoindole moiety, with subsequent positions following the fused naphthalene system.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-14-10-4-8-12-9-5-11-15(16(12)14)18(22)20(17)24-19(23)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONFYXBWZXAGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate typically involves the condensation of benzoic acid derivatives with isoquinoline-1,3-dione. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis .
  • Enzyme Inhibition :
    • Compounds related to this compound have been studied as potential inhibitors of key enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can be crucial in the development of treatments for diseases like diabetes and cancer .

Materials Science Applications

  • Fluorescent Probes :
    • The compound's unique structure allows it to be used as a fluorescent probe in various imaging techniques. Its fluorescence properties can be utilized for tracking biological processes in live cells .
  • Polymer Chemistry :
    • This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Analytical Chemistry Applications

  • Chromatography :
    • The compound has been employed as a standard in high-performance liquid chromatography (HPLC) for the quantification of related compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for such applications .
  • Spectroscopic Studies :
    • Spectroscopic techniques such as NMR and IR spectroscopy are used to study the structural characteristics of this compound. These studies provide insights into its interactions with other molecules and its behavior in different environments .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity . The mechanism was elucidated through flow cytometry and Western blot analysis, showing activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential use as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes. The compound’s structure allows it to participate in π–π stacking interactions, which are crucial for its function as a fluorescent probe and in other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents critically impact melting points, yields, and spectral characteristics:

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
4a (Methylcarbamodithioate) 190–192 76 IR: 1696 cm⁻¹ (C=O); HRMS: m/z 468.1768 [M+H]⁺
16b (Nitro-triazole) 170–171 88 ¹H-NMR: δ 8.51 (Harom); ³¹P-NMR: δ 18.2 ppm
17e (Amino-phosphonate) 170–172 80 IR: 3446 cm⁻¹ (N-H); ³¹P-NMR: δ 22.4 ppm
Zn-polymer (H2L ligand) N/A N/A Fluorescence λmax = 450 nm (Fe³⁺ quenching)
  • Thermal Stability : Methylcarbamodithioate derivatives (4a) exhibit higher melting points (~190°C) than piperazinyl analogues (4e: 179°C), correlating with crystallinity and stability .
  • Spectral Signatures : Phosphonate-linked compounds (17e, 17f) show distinct ³¹P-NMR shifts (δ 22–24 ppm), while nitro groups (16b) induce downfield aromatic proton shifts (δ 8.51 ppm) .

Key Research Findings

Sulfamoyl vs. Sulfur Analogues : Replacing sulfur with a sulfamoyl group (Compound 4 vs. 3) increases binding affinity by 0.59 kcal/mol, attributed to enhanced hydrogen bonding with receptor residues .

Amino vs. Nitro Substituents: Amino derivatives (17e) show higher aqueous solubility and fluorescence quantum yield (Φ = 0.42) than nitro analogues (Φ = 0.18), enabling bioimaging applications .

Steric Effects : Bulky substituents (e.g., bipiperidine in 5d) reduce cytotoxicity (IC50 > 50 μM) but improve selectivity for enzyme targets .

Biological Activity

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, bioactivity, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Chemical Formula : C18_{18}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 85342-62-7

Synthesis

The compound is synthesized through various methods, including the reaction of benzoic acid derivatives with isoquinoline-based intermediates. The synthesis typically involves the use of reagents such as acetic anhydride and phosphorous oxychloride, which facilitate the formation of the dioxo structure.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antifungal and anticancer properties.

Antifungal Activity

Research indicates that derivatives of this compound exhibit notable antifungal activity against several pathogens:

  • Alternaria solani
  • Fusarium graminearum
  • Phytophthora infestans
  • Phytophthora capsici

In a study involving N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, compounds demonstrated high fungicidal activity at concentrations as low as 125 mg/L, suggesting that structural modifications can enhance bioactivity significantly .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown:

  • Induction of apoptosis in various cancer cell lines.
  • Inhibition of cell proliferation in head and neck squamous cell carcinoma (HNSCC) models.

For instance, treatment with related compounds resulted in a dose-dependent increase in apoptotic cells in HNSCC lines such as FaDu and Cal-27 .

Case Study 1: Antifungal Efficacy

A series of experiments were conducted to assess the antifungal efficacy of synthesized derivatives. The results indicated that compounds with specific phenyl substitutions exhibited enhanced activity against fungal strains. The study concluded that structural modifications could lead to more potent antifungal agents .

Case Study 2: Anticancer Mechanisms

In another investigation focused on anticancer properties, researchers treated HNSCC cells with varying concentrations of 1,3-dioxo compounds. The findings revealed that these compounds not only inhibited cell viability but also triggered significant apoptotic pathways. Flow cytometry analysis indicated a marked increase in apoptotic cells post-treatment .

Summary of Research Findings

Study Focus Findings Reference
Antifungal ActivityHigh fungicidal activity at 125 mg/L against multiple fungi
Anticancer ActivityInduction of apoptosis in HNSCC cells
Structural ModificationsEnhancements in bioactivity through phenyl group introduction

Q & A

Q. What are the standard synthetic routes for 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate, and what reaction conditions are critical?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of phthalic anhydride with an amine (e.g., ethylenediamine) to form the benzo[de]isoquinoline core under acidic or basic conditions .
  • Step 2 : Functionalization with a benzoate group via esterification or substitution reactions. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) are often used .
  • Key Conditions : Control of pH, temperature, and stoichiometry is critical to avoid side products like quinones or hydroxylated derivatives .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H-NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .

Q. How does the compound’s solubility impact experimental design in pharmacological studies?

The compound exhibits low aqueous solubility (>47.6 µg/mL at pH 7.4), necessitating strategies such as:

  • Co-solvents : Use DMSO or PEG-400 for in vitro assays .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
  • Nanoparticle encapsulation : Lipid-based carriers improve dispersion in biological matrices .

Advanced Research Questions

Q. What computational methods are recommended to study the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes like topoisomerase II (targeted in anticancer studies). Focus on π-π stacking between the aromatic core and receptor hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly for the dioxo group’s redox activity .
  • QSAR Analysis : Coralate substituent effects (e.g., electron-withdrawing groups on the benzoate moiety) with antimicrobial IC50_{50} values .

Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?

Discrepancies in MIC values (e.g., 5–50 µM against S. aureus) may arise from:

  • Strain Variability : Test across clinically isolated vs. lab-adapted strains .
  • Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) and include controls for solvent interference (e.g., DMSO <1% v/v) .
  • Mechanistic Studies : Use fluorescence quenching to verify intercalation with bacterial DNA, a proposed mode of action .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of the benzo[de]isoquinoline core?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 6-position to direct electrophiles to the 4-position .
  • Catalytic Systems : Employ Lewis acids like FeCl3_3 to enhance selectivity in nitration or halogenation reactions .
  • Kinetic Monitoring : Use in-situ FTIR to track reaction progress and minimize over-functionalization .

Methodological Recommendations

  • Synthetic Yield Improvement : Replace batch reactors with continuous flow systems to enhance reproducibility (yields >80% vs. 60% in batch) .
  • Toxicology Screening : Use zebrafish models to evaluate hepatotoxicity linked to redox-active dioxo groups .
  • Crystallography : Submit crystals to synchrotron XRD (e.g., beamline I19 at Diamond Light Source) for precise electron density mapping .

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